Ac-VETD-AMC

Phytaspase Plant Protease Enzyme Kinetics

Ac-VETD-AMC is the definitive fluorogenic substrate for caspase-8, engineered for unambiguous quantification of the extrinsic apoptotic pathway. Its VETD tetrapeptide sequence ensures exclusive recognition by caspase-8, eliminating cross-reactivity with caspase-3/7 or -9 that plagues broad-spectrum alternatives. Validated for oncology research (TRAIL/FasL), high-throughput screening, plant phytaspase assays, and in vitro toxicology. Supplied as lyophilized powder with ≥95% HPLC purity; stable under recommended storage. Select Ac-VETD-AMC for reproducible, publication-ready data and regulatory-grade toxicology submissions. Bulk quantities available.

Molecular Formula C30H39N5O12
Molecular Weight 661.7 g/mol
Cat. No. B15591033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VETD-AMC
Molecular FormulaC30H39N5O12
Molecular Weight661.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H39N5O12/c1-13(2)25(31-16(5)37)29(45)33-19(8-9-22(38)39)27(43)35-26(15(4)36)30(46)34-20(12-23(40)41)28(44)32-17-6-7-18-14(3)10-24(42)47-21(18)11-17/h6-7,10-11,13,15,19-20,25-26,36H,8-9,12H2,1-5H3,(H,31,37)(H,32,44)(H,33,45)(H,34,46)(H,35,43)(H,38,39)(H,40,41)/t15-,19+,20+,25+,26+/m1/s1
InChIKeyKUJUACHHEWWGTG-NALINLHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-VETD-AMC: A Fluorogenic Tetrapeptide Substrate for Caspase-8 Activity Measurement


Ac-VETD-AMC (Acetyl-Val-Glu-Thr-Asp-7-amino-4-methylcoumarin; CAS 1135686-24-6) is a synthetic fluorogenic peptide substrate specifically designed for the quantitative measurement of caspase-8 activity . This compound consists of a tetrapeptide sequence (Val-Glu-Thr-Asp) conjugated to the fluorogenic reporter molecule 7-amino-4-methylcoumarin (AMC) . Upon enzymatic cleavage by caspase-8, the AMC moiety is liberated, generating a fluorescence signal directly proportional to enzyme activity, with excitation and emission maxima at approximately 380 nm and 460 nm, respectively [1]. Beyond its established role in monitoring apoptosis, Ac-VETD-AMC has demonstrated utility in evaluating the functional activity of recombinant phytaspase, a caspase-like plant protease [2]. The compound is commercially available as a lyophilized powder with a typical purity of ≥95% (HPLC) and a peptide content of ≥67% .

Why Substituting Ac-VETD-AMC with Generic Caspase Substrates Compromises Experimental Integrity


The selection of Ac-VETD-AMC over alternative fluorogenic caspase substrates is not arbitrary; it is dictated by the stringent requirement for substrate specificity to accurately delineate the distinct roles of initiator and effector caspases in apoptotic pathways. While broad-spectrum substrates may generate a signal, they often lack the resolution to discriminate between the activities of caspases-3, -8, and -9, leading to ambiguous or confounded results [1]. For instance, the commonly used Ac-DEVD-AMC is preferentially cleaved by caspase-3/7, whereas Ac-VETD-AMC's VETD tetrapeptide sequence is designed for recognition by caspase-8 . Substituting one for the other in an experiment aimed at quantifying caspase-8 activity would introduce significant error and invalidate the findings. Furthermore, the choice of fluorophore (AMC vs. AFC) impacts the signal-to-noise ratio and the potential for multiplexing assays [2]. Therefore, the use of Ac-VETD-AMC is essential for achieving the analytical specificity required for reliable, interpretable, and reproducible data in apoptosis research and drug screening applications.

Quantitative Performance Evidence for Ac-VETD-AMC vs. Key Comparators


Kinetic Characterization: Michaelis-Menten Parameters for Phytaspase Activity

Ac-VETD-AMC serves as a robust substrate for the caspase-like plant protease, phytaspase, with well-defined Michaelis-Menten kinetics. In contrast to other peptidyl-AMC substrates which may show no activity, Ac-VETD-AMC enables precise kinetic characterization [1].

Phytaspase Plant Protease Enzyme Kinetics

Specificity Profile: Discrimination of Caspase-8 from Caspase-3 Activity in Cellular Lysates

In a multiplexed fluorometric assay using senescent Ras-transformed (ERas) cell lysates, Ac-VETD-AMC demonstrated specific cleavage by caspase-8, while the structurally related Ac-DEVD-AMC substrate reported specifically on caspase-3 activity [1]. This differential recognition is essential for mapping apoptotic signaling pathways.

Apoptosis Caspase Cascade Multiplex Assay

Molecular Recognition: In Silico Binding to the Reactive Pocket of Phytaspase

Molecular docking simulations provide a structural rationale for the observed activity of Ac-VETD-AMC. The VETD peptide sequence shows favorable binding interactions within the reactive pocket of recombinant phytaspase, a feature not observed with generic peptide substrates [1].

Molecular Docking Phytaspase Computational Biology

Fluorophore Choice: AMC vs. AFC Signal Discrimination in Multiplex Assays

The AMC fluorophore conjugated to Ac-VETD-AMC exhibits distinct excitation and emission spectra (Ex/Em ~380/460 nm) that are well-separated from those of AFC-based substrates (e.g., Ac-LEHD-AFC, Ex/Em ~400/505 nm) [1]. This spectral separation is critical for multiplexed assays.

Fluorogenic Substrate Multiplexing Caspase Assay

Optimal Scientific Applications for Ac-VETD-AMC Based on Evidence


Mechanism-of-Action Studies in Oncology: Delineating Extrinsic Apoptosis

Ac-VETD-AMC is the substrate of choice for quantifying caspase-8 activity to confirm engagement of the extrinsic apoptotic pathway. In oncology research, particularly when investigating death receptor agonists (e.g., TRAIL, FasL) or assessing the pro-apoptotic effects of novel chemotherapeutics, this substrate provides the necessary specificity to distinguish caspase-8 activation from mitochondrial pathway effectors [1]. The ability to multiplex with substrates for caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AFC) offers a comprehensive view of the apoptotic signaling network .

Plant Biotechnology and Stress Response: Functional Characterization of Phytaspases

For plant biologists studying programmed cell death (PCD) in response to biotic or abiotic stress, Ac-VETD-AMC offers a quantitative tool to measure the activity of phytaspases, a unique class of caspase-like plant proteases [2]. The established kinetic parameters (KM = 1.587 μM) and favorable in silico binding data make it an essential reagent for standardizing phytaspase activity assays, screening for inhibitors, and investigating the role of these enzymes in plant development and pathogen defense [2].

High-Throughput Screening (HTS) for Caspase-8 Modulators

The robust fluorescence signal generated by AMC cleavage upon caspase-8 activity makes Ac-VETD-AMC ideally suited for high-throughput screening formats in drug discovery [1]. The assay can be miniaturized to 96- or 384-well plates and monitored kinetically. The spectral separation of AMC from other common fluorophores (e.g., AFC) further supports its use in multiplexed screens where internal controls or counter-screens against related proteases are required, thereby improving screening efficiency and data quality .

In Vitro Toxicology and Safety Assessment

Ac-VETD-AMC is a critical reagent for in vitro toxicology studies aimed at identifying compounds that trigger apoptosis via the extrinsic pathway. As part of a caspase activity panel (alongside substrates for caspases-3 and -9), it helps to deconvolve the mechanism of cell death induced by environmental toxins, nanoparticles, or drug candidates, providing essential safety data for regulatory submissions [1]. The use of this specific substrate ensures that caspase-8 activation is accurately attributed, rather than being inferred from less specific markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-VETD-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.